N-(2,2,2-Trichloro-1-(4-formylphenoxy)ethyl)-1-naphthamide
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Overview
Description
N-(2,2,2-Trichloro-1-(4-formylphenoxy)ethyl)-1-naphthamide is a complex organic compound with the molecular formula C12H12Cl3NO3. This compound is known for its unique structure, which includes a trichloromethyl group, a formylphenoxy group, and a naphthamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(4-formylphenoxy)ethyl)-1-naphthamide typically involves multiple steps. One common method includes the reaction of 4-formylphenol with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 1-naphthoyl chloride in the presence of a base to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(4-formylphenoxy)ethyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(4-formylphenoxy)ethyl)-1-naphthamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(4-formylphenoxy)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the formyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(4-formylphenoxy)ethyl)butanamide
- N-(2,2,2-Trichloro-1-(4-methoxyphenoxy)ethyl)benzamide
- N-(2,2,2-Trichloro-1-(2-nitrophenoxy)ethyl)butanamide
Uniqueness
N-(2,2,2-Trichloro-1-(4-formylphenoxy)ethyl)-1-naphthamide is unique due to its combination of a naphthamide moiety with a trichloromethyl and formylphenoxy group. This unique structure imparts distinct chemical properties, making it valuable for specific research applications.
Properties
CAS No. |
324565-55-1 |
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Molecular Formula |
C20H14Cl3NO3 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H14Cl3NO3/c21-20(22,23)19(27-15-10-8-13(12-25)9-11-15)24-18(26)17-7-3-5-14-4-1-2-6-16(14)17/h1-12,19H,(H,24,26) |
InChI Key |
ULWNADHCMNOVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)OC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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